(3-アミノ-4-メトキシフェニル)ボロン酸塩酸塩

概要

説明

“(3-Amino-4-methoxyphenyl)boronic acid hydrochloride” is a boronic acid derivative . It is commonly used as a reagent in organic synthesis and pharmaceutical research .

Synthesis Analysis

This compound is often used in Suzuki-Miyaura coupling reactions, where it can be used to form carbon-carbon bonds by reacting with aryl or vinyl halides . There are also studies on the use of this compound in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Molecular Structure Analysis

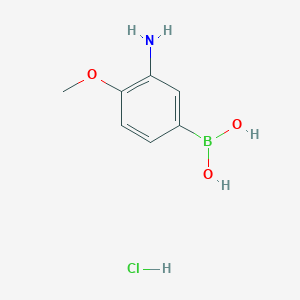

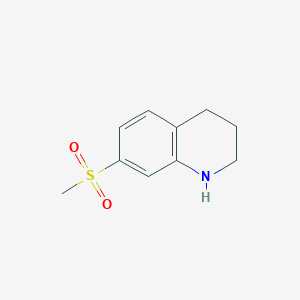

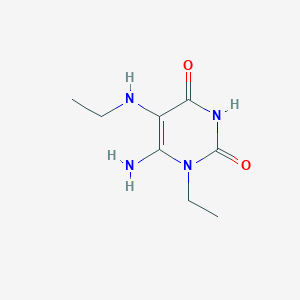

The molecular formula of “(3-Amino-4-methoxyphenyl)boronic acid hydrochloride” is C7H11BClNO3 . The InChI code is 1S/C7H10BNO3.ClH/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9;/h2-4,10-11H,9H2,1H3;1H . The canonical SMILES is B (C1=CC (=C (C=C1)OC)N) (O)O.Cl .Chemical Reactions Analysis

As mentioned earlier, this compound is often used in Suzuki-Miyaura coupling reactions . It can also be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Physical And Chemical Properties Analysis

The molecular weight of “(3-Amino-4-methoxyphenyl)boronic acid hydrochloride” is 203.43 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 203.0520511 g/mol . The topological polar surface area is 75.7 Ų . The heavy atom count is 13 .科学的研究の応用

鈴木・宮浦クロスカップリング反応

(3-アミノ-4-メトキシフェニル)ボロン酸塩酸塩: は、鈴木・宮浦クロスカップリング反応で頻繁に使用されます 。この反応は、炭素-炭素結合を形成するための有機化学の分野において極めて重要であり、医薬品、農薬、有機材料の合成において広く利用されています。

センシング用途

この化合物は、ジオールや強ルイス塩基と錯体を形成する能力があるため、センシング用途で広く使用されています 。これは、均一系アッセイと不均一系検出システムの両方で使用でき、フッ化物イオンやシアン化物イオンの検出を含みます。

生物学的標識付けとタンパク質操作

ボロン酸部分は、生物学的分子に存在するジオールと相互作用するため、タンパク質やその他の生体分子の標識付けに役立ちます 。この相互作用は、タンパク質の操作や修飾にも利用されており、タンパク質の機能や相互作用を理解するために不可欠です。

分離技術

この化合物は、ジオールへの親和性があるため、分離技術に適用できます 。これは、糖タンパク質やその他のジオール含有分子の選択的結合と分離に使用でき、分析化学と調製生化学の両方で有益です。

治療開発

(3-アミノ-4-メトキシフェニル)ボロン酸塩酸塩を含むボロン酸は、治療開発における可能性について調査されています 。それらの生物学的分子との独自の相互作用は、特に酵素阻害の分野において、新しい薬物の開発に活用できます。

材料科学

材料科学において、この化合物は、ポリマーやマイクロパーティクルを作成するための構成要素として使用されます 。これらの材料は、分析方法からインスリンの制御放出などの制御された薬物送達システムまで、さまざまな用途があります。

Safety and Hazards

作用機序

Target of Action

The primary target of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic compounds . This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Result of Action

The result of the action of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic molecules, making it a valuable tool in the field of organic chemistry .

Action Environment

The action of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept dry and cool . Additionally, the Suzuki-Miyaura coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction medium, can significantly affect the compound’s action and efficacy .

生化学分析

Biochemical Properties

The role of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in biochemical reactions is primarily associated with its boronic acid group. Boronic acids are key reagents in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boronic acid group in (3-Amino-4-methoxyphenyl)boronic acid hydrochloride can interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is largely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid group participates in transmetalation, a process where it is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known to be stored at room temperature .

Metabolic Pathways

Boronic acids are known to participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds .

特性

IUPAC Name |

(3-amino-4-methoxyphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,10-11H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCUBRXMMOWVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660492 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

895525-75-4 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)

![Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520473.png)

![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)